molecular formula C9H14Cl2N2O B8047259 (R)-3-(Pyridin-2-yl)morpholine dihydrochloride

(R)-3-(Pyridin-2-yl)morpholine dihydrochloride

Cat. No.: B8047259
M. Wt: 237.12 g/mol
InChI Key: XNVKQIUGPPKGJD-WWPIYYJJSA-N
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Description

®-3-(Pyridin-2-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyridin-2-yl)morpholine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with ®-morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Pyridin-2-yl)morpholine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyridin-2-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-3-(Pyridin-2-yl)morpholine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(Pyridin-2-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)morpholine
  • 2-(Pyridin-2-yl)pyrimidine
  • 3-(Pyridin-2-yl)coumarin

Uniqueness

®-3-(Pyridin-2-yl)morpholine dihydrochloride is unique due to its specific stereochemistry and the presence of both a morpholine ring and a pyridin-2-yl group. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

(3R)-3-pyridin-2-ylmorpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11-9;;/h1-4,9,11H,5-7H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKQIUGPPKGJD-WWPIYYJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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